(S)-1-Isobutylpyrrolidine-2-carboxamide
Description
(S)-1-Isobutylpyrrolidine-2-carboxamide is a chiral pyrrolidine derivative characterized by an isobutyl group attached to the nitrogen atom of the pyrrolidine ring and a carboxamide functional group at the 2-position. Pyrrolidine carboxamides are frequently explored for their biological activity, particularly in targeting enzymes or receptors due to their conformational rigidity and hydrogen-bonding capabilities. The (S)-configuration at the stereogenic center is critical for enantioselective interactions in biological systems .
Properties
CAS No. |
166173-85-9 |
|---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.256 |
IUPAC Name |
(2S)-1-(2-methylpropyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C9H18N2O/c1-7(2)6-11-5-3-4-8(11)9(10)12/h7-8H,3-6H2,1-2H3,(H2,10,12)/t8-/m0/s1 |
InChI Key |
PRDZTZYRJWYFSN-QMMMGPOBSA-N |
SMILES |
CC(C)CN1CCCC1C(=O)N |
Synonyms |
2-Pyrrolidinecarboxamide,1-(2-methylpropyl)-,(S)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between (S)-1-Isobutylpyrrolidine-2-carboxamide and related compounds:
*Note: Exact molecular weight for this compound is inferred from its carboxylic acid precursor (C₉H₁₇NO₂, MW 173.25) .
Key Observations:
- Substituent Complexity : Compounds like Example 30 and 31 (Patent EP) feature bulky aromatic and heterocyclic groups (e.g., thiazol-5-yl), which enhance target specificity but reduce metabolic stability compared to the simpler isobutyl group in the parent compound .
- Molecular Weight Trends : Higher molecular weights (e.g., 588.67 for Example 30) correlate with increased steric hindrance, which may limit blood-brain barrier penetration compared to the smaller this compound .
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